molecular formula C9H9BrO4 B1465989 Ethyl 4-bromo-3,5-dihydroxybenzoate CAS No. 350035-53-9

Ethyl 4-bromo-3,5-dihydroxybenzoate

Cat. No.: B1465989
CAS No.: 350035-53-9
M. Wt: 261.07 g/mol
InChI Key: ZNJKJGZYGTUKKM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3,5-dihydroxybenzoate is a chemical compound with the molecular formula C9H9BrO4 . It has a molecular weight of 261.07 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving 4-bromo-alpha-resorcylic acid, sulfuric acid, and ethanol . The mixture is refluxed for 24 hours, then concentrated in vacuo. The residue is diluted with ethyl acetate and washed successively with water, saturated sodium bicarbonate, and brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is then washed with hexane to yield the title compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 261.07 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Molecular Recognition and Supramolecular Chemistry

Ethyl 4-bromo-3,5-dihydroxybenzoate has been studied for its properties in molecular recognition and the formation of supramolecular assemblies. A study by Varughese & Pedireddi (2006) focused on the interaction of this compound with N-donor compounds, forming molecular adducts through hydrogen bonds. The study highlighted the intricacies of molecular recognition, noting that the functional groups on this compound interact differently with various N-donor compounds, leading to the formation of elegant supramolecular architectures, such as cyclic networks and interpenetrated patterns. This research contributes to understanding the principles of molecular recognition and its potential applications in designing new materials and catalysts (Varughese & Pedireddi, 2006).

Synthesis and Structural Analysis

This compound has been the subject of various synthetic methodologies, exploring its potential as an intermediate for other chemical compounds. Xu Dong-fang (2000) investigated the synthesis and structural characterization of the compound, identifying it as an intermediate for pyrimidine medicaments. The study provided valuable insights into the synthetic conditions and the structural properties of the compound, which could be crucial for its application in pharmaceuticals and other chemical industries (Xu Dong-fang, 2000).

Supramolecular Interactions and Crystal Structures

The compound has also been studied for its role in different supramolecular interactions and crystal structures. Nestler, Schwarzer, & Gruber (2018) analyzed various anisole derivatives, including this compound, for their molecular structures and packing behavior. The research found that the presence of bromine atoms significantly influences the supramolecular interactions, such as C-H...π and π-π interactions, leading to the formation of distinct molecular stacks and complex networks. This study provides a deeper understanding of the structural properties of the compound and its potential applications in material science and crystal engineering (Nestler, Schwarzer, & Gruber, 2018).

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that brominated benzoates can interact with various biological targets due to their electron-withdrawing substituents .

Mode of Action

Ethyl 4-bromo-3,5-dihydroxybenzoate, being an ester with electron-withdrawing substituents, can undergo reduction reactions . For instance, it can react with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . This suggests that this compound can interact with its targets through redox reactions, leading to changes in the targets’ chemical states.

Biochemical Pathways

Brominated benzoates are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as evidenced by its reduction with PDBBA at 0°C . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as pH and the presence of other chemical species in the environment.

Properties

IUPAC Name

ethyl 4-bromo-3,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJKJGZYGTUKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254844
Record name 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350035-53-9
Record name 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350035-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3,5-dihydroxybenzoic acid (45.0 g), concentrated sulfuric acid (5 mL), and ethanol (300 mL) was heated to reflux for 24 hours. The solvent was distilled off under reduced pressure. The residue was diluted with ethyl acetate and washed with water, a saturated aqueous solution of sodium bicarbonate, and saturated saline in this order. The obtained organic layer was dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained solid was washed with hexane to obtain the title compound (48.3 g).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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